physical and chemical properties of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
physical and chemical properties of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Advanced Physicochemical Profiling and Synthetic Applications of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Executive Summary
In the realm of advanced medicinal chemistry and rational drug design, the selection of halogenated building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene (CAS: 1092461-07-8), frequently referred to as 2,6-dichloro-3-(trifluoromethyl)benzyl bromide, is a highly specialized electrophile. As a Senior Application Scientist, I have observed that this specific substitution pattern is not arbitrary; it is engineered to force orthogonal 3D conformations via steric hindrance while simultaneously boosting metabolic stability. This technical guide deconstructs the physicochemical properties of this compound and provides field-proven, self-validating protocols for its two primary applications: the synthesis of soluble epoxide hydrolase (sEH) inhibitors and diaryltriazine (DATA) anti-HIV analogues.
Physicochemical Data & Structural Causality
Understanding the physical properties of this compound is the first step in mastering its reactivity. The data below summarizes its core profile[1].
| Property | Value | Causality & Synthetic Implication |
| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | Defines the exact regiochemistry required for target binding. |
| CAS Registry Number | 1092461-07-8 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C 8 H 4 BrCl 2 F 3 | High halogen content drives lipophilicity (LogP). |
| Molecular Weight | 307.92 g/mol | Heavy building block; significantly impacts final drug mass. |
| Melting Point | 69°C to 72°C | Solid at room temperature; requires polar aprotic solvents for reactions. |
| Solubility | Insoluble in water; Soluble in DMF, DCM, MeCN | Dictates the use of biphasic or strictly anhydrous reaction conditions. |
Mechanistic Causality of the Structure:
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The Bromomethyl Group: The C-Br bond is the weakest halogen bond in the molecule, making it a highly chemoselective site for nucleophilic substitution (S N 2) reactions.
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2,6-Dichloro Substitution (The Ortho-Effect): The dual chlorine atoms flank the reactive benzylic center. This creates immense steric hindrance, forcing any attached pharmacophore out of the aromatic plane. This orthogonal geometry is critical for locking drugs into the active conformations required to penetrate deep enzymatic pockets[2].
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4-Trifluoromethyl Group: The CF 3 moiety is powerfully electron-withdrawing and lipophilic. It shields the aromatic ring from oxidative degradation by Cytochrome P450 enzymes, thereby increasing the in vivo half-life of the resulting drug[3].
Application 1: Soluble Epoxide Hydrolase (sEH) Inhibitors
Biological Context: Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH has been proven to relieve hypotension in lipopolysaccharide-deficient murine models and provides cardioprotective effects[3][4]. The bulky, lipophilic 2,6-dichloro-3-(trifluoromethyl)benzyl group fits perfectly into the hydrophobic tunnel of the sEH active site.
Arachidonic acid cascade highlighting sEH inhibition by benzyl bromide derivatives.
Protocol 1: Etherification Workflow for sEH Inhibitor Synthesis
This protocol describes the S N 2 alkylation of a phenolic precursor to yield a conformationally restricted sEH inhibitor.
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Solvation: Dissolve the phenolic precursor in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent. It aggressively solvates cations but leaves the phenoxide anion "naked," drastically lowering the activation energy for the nucleophilic attack.
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Deprotonation: Add 1.5 equivalents of Potassium Carbonate (K 2 CO 3 ).
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Causality: K 2 CO 3 is a mild, non-nucleophilic base. It quantitatively deprotonates the phenol without acting as a competing nucleophile, which would otherwise hydrolyze the highly reactive benzyl bromide into an unwanted benzyl alcohol.
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Electrophilic Addition: Cool the system to 0°C and add 1.0 equivalent of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene dropwise.
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Causality: The bromomethyl group is an exceptionally potent electrophile. Cooling mitigates the exothermic nature of the S N 2 reaction, preventing polyalkylation and preserving the integrity of the CF 3 group.
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Self-Validating System (TLC & Phase Separation): Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). The self-validating endpoint is the complete disappearance of the high-R f benzyl bromide spot. Upon quenching with cold water, the highly lipophilic product will instantly precipitate. This phase separation itself validates the successful attachment of the hydrophobic benzyl moiety.
Application 2: Diaryltriazine (DATA) Anti-HIV Analogues
Biological Context: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket of the HIV-1 reverse transcriptase enzyme. Diaryltriazine (DATA) analogues require extreme torsional rigidity to wedge into this pocket and combat drug-resistant viral mutations[2][5]. The 2,6-dichloro substitution of our building block provides the exact steric bulk needed to lock the triazine core into the bioactive conformation.
Step-by-step SN2 synthetic workflow for diaryltriazine (DATA) anti-HIV analogues.
Protocol 2: N-Alkylation Workflow for DATA Analogues
This protocol details the N-alkylation of a sterically hindered triazine core.
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Solvation: Suspend the diaryltriazine core in anhydrous Acetonitrile (MeCN).
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Base Addition: Add 2.0 equivalents of Cesium Carbonate (Cs 2 CO 3 ).
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Causality: The large ionic radius of the cesium cation provides a "soft" counterion effect. This enhances the solubility of the carbonate base in MeCN and maximizes the nucleophilicity of the sterically hindered triazine nitrogen.
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Alkylation: Introduce the benzyl bromide reagent and heat the reaction to 60°C.
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Causality: The 2,6-dichloro substitution on the electrophile creates immense steric hindrance. Moderate thermal energy is strictly required to overcome the steric activation barrier for the S N 2 trajectory without degrading the delicate triazine core.
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Self-Validating System (LC-MS Isotopic Profiling): Analyze the crude mixture via Liquid Chromatography-Mass Spectrometry (LC-MS). The self-validating signature is the shift in the isotopic pattern: the product must exhibit a distinct M, M+2, M+4 ratio (approx. 9:6:1) characteristic of a dichloro compound, while completely losing the 1:1 (M, M+2) signature of the displaced bromine atom.
Quality Control & Analytical Validation
To maintain trustworthiness in your synthetic pipeline, 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene must be stored under an inert atmosphere (Argon or Nitrogen) at room temperature[1]. Exposure to ambient moisture will lead to slow hydrolysis, converting the reactive bromide into an inert benzyl alcohol. Always validate reagent integrity via 1 H-NMR prior to use; the benzylic CH 2 protons should appear as a sharp singlet near δ 4.5–4.7 ppm.
References
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[1] Title: Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 % | Source: Fisher Scientific | URL: 1
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[2] Title: 2,6-Dichlorobenzyl bromide | 20443-98-5 | Source: ChemicalBook | URL: 2
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[5] Title: SYNTHESIS OF A PHENYLETHYLTHIOUREA DERIVATIVE AS A POTENTIAL NON-NUCLEOSIDE INHIBITOR OF HIV-1 REVERSE TRANSCRIPTASE | Source: University of Eldoret | URL: 5
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[3] Title: Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors | Source: PMC (NIH) | URL: 3
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[4] Title: Combined Cardioprotective and Adipocyte Browning Effects Promoted by the Eutomer of Dual sEH/PPARγ Modulator | Source: ACS Publications | URL: 4
Sources
- 1. Bromure de benzyle 2,6-Dichloro-3(trifluorométhyl), 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 2. 2,6-Dichlorobenzyl bromide | 20443-98-5 [chemicalbook.com]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. erepository.uoeld.ac.ke [erepository.uoeld.ac.ke]
